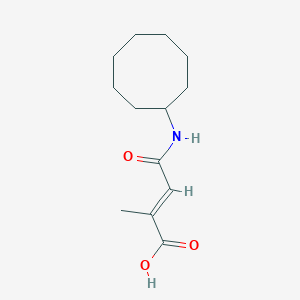![molecular formula C20H28N6O B5328485 1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane](/img/structure/B5328485.png)
1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane is a novel compound that has gained significant attention in scientific research. It is a diazepine derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane is not fully understood. However, it is believed to act through the modulation of GABAergic and glutamatergic neurotransmission in the brain. It also interacts with other receptors such as adrenergic and serotonergic receptors, contributing to its pharmacological effects.
Biochemical and physiological effects:
This compound exhibits various biochemical and physiological effects. It reduces anxiety-like behavior and improves depressive symptoms in animal models. It also lowers blood pressure and has anti-inflammatory effects. Moreover, it exhibits anticonvulsant activity and reduces neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane in lab experiments include its high yield, purity, and potency. It also exhibits a wide range of pharmacological effects, making it a versatile compound for research. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
The potential future directions for 1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane research include further investigation of its mechanism of action, optimization of its pharmacological properties, and development of new therapeutic applications. It also has potential applications in the treatment of neurodegenerative diseases and cancer. Moreover, the development of new derivatives and analogs of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound with various pharmacological properties. Its synthesis method is straightforward, and it exhibits potential therapeutic applications in the treatment of anxiety, depression, hypertension, neuropathic pain, and inflammation. However, further research is necessary to fully understand its mechanism of action and potential side effects. The development of new derivatives and analogs could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis method of 1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane involves the reaction of cyclopropylmethylamine, isopropylamine, 2-(1H-tetrazol-5-yl)benzoyl chloride, and 1,4-diazepine. The reaction is carried out in the presence of a base and a solvent. The yield of the compound is high, and the purity can be achieved through purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane has been extensively studied for its potential therapeutic applications. It exhibits anxiolytic, antidepressant, and antihypertensive effects in animal models. It also shows promising results in the treatment of neuropathic pain, inflammation, and seizures.
Eigenschaften
IUPAC Name |
[4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-14(2)18-13-26(11-5-10-25(18)12-15-8-9-15)20(27)17-7-4-3-6-16(17)19-21-23-24-22-19/h3-4,6-7,14-15,18H,5,8-13H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZIEVABOVSKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2CC2)C(=O)C3=CC=CC=C3C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)

![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5328480.png)

![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)